N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxazole ring, and a benzamide moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and biological properties of the compound . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of benzamide derivatives with trifluoromethylating agents. One common method includes the reaction of benzamide with trifluoromethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The oxazole ring may also play a role in binding to biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Similar structure but lacks the oxazole ring.
4-(Trifluoromethyl)benzylamine: Contains the trifluoromethyl group but has a different functional group arrangement
Uniqueness
N-Methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide is unique due to the combination of the trifluoromethyl group, oxazole ring, and benzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
62039-95-6 |
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Molecular Formula |
C12H9F3N2O2 |
Molecular Weight |
270.21 g/mol |
IUPAC Name |
N-methyl-2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C12H9F3N2O2/c1-16-11(18)8-5-3-2-4-7(8)9-6-10(17-19-9)12(13,14)15/h2-6H,1H3,(H,16,18) |
InChI Key |
DZZSIKFCGXJSQO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1C2=CC(=NO2)C(F)(F)F |
Origin of Product |
United States |
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